PRMT6 Inhibitory Potency Relative to Structurally Distinct Chemotypes
In a head-to-head comparison within the same assay format (human full-length PRMT6, baculovirus expression, methylation activity readout), 2-chloro-6-cyclopropyl-4-methylpyridine-3-carbonitrile (BDBM50194767; CHEMBL3915667) exhibited an IC50 of 78 nM, while the comparator BDBM50158094 (CHEMBL3780926), a distinct chemotype bearing a phenyl-ethyl-piperazine scaffold, showed an IC50 of 230 nM [1][2]. This represents a 2.9-fold potency advantage.
| Evidence Dimension | PRMT6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 78 nM |
| Comparator Or Baseline | BDBM50158094 (CHEMBL3780926): 230 nM |
| Quantified Difference | 2.9-fold lower IC50 (higher potency) |
| Conditions | Human full-length PRMT6 (1-375), baculovirus expression, methylation activity assay (BindingDB assay ID 1, entry 50047872) |
Why This Matters
Procurement decisions based solely on 'PRMT6 inhibitor' classification are risky; only the quantitative IC50 validates the expected potency in the intended assay system.
- [1] BindingDB. BDBM50194767 (CHEMBL3915667): PRMT6 IC50 78 nM. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194767 (accessed 2026-05-03). View Source
- [2] BindingDB. BDBM50158094 (CHEMBL3780926): PRMT6 IC50 230 nM. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50158094 (accessed 2026-05-03). View Source
